

# Spectroscopic Analysis of 1-Methyl-1H-indol-4-ol: A Technical Guide

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## Compound of Interest

Compound Name: **1-Methyl-1H-indol-4-OL**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) data for the compound **1-Methyl-1H-indol-4-ol**. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development who are working with or interested in indole-based scaffolds. The guide details the spectroscopic data, outlines the experimental protocols for data acquisition, and visualizes a key signaling pathway relevant to the pharmacological action of indole derivatives.

## Spectroscopic Data

The structural elucidation of **1-Methyl-1H-indol-4-ol** is critically dependent on the analysis of its <sup>1</sup>H and <sup>13</sup>C NMR spectra. While a complete, unified dataset from a single source is not readily available in the public domain, the following tables summarize the reported and predicted chemical shifts.

Table 1: <sup>1</sup>H NMR Spectral Data for **1-Methyl-1H-indol-4-ol**

Proton Position	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H1 (N-CH3)	3.75	s	-
H2	6.92	m	-
H3	6.52	m	-
H5	6.92	m	-
H6	7.07	t	8.24
H7	6.52	m	-
OH	4.60	br s	-

Note: Data is a composite from available literature and may vary based on experimental conditions. "m" denotes a multiplet, "s" a singlet, "t" a triplet, and "br s" a broad singlet.

Table 2: Predicted  $^{13}\text{C}$  NMR Spectral Data for **1-Methyl-1H-indol-4-ol**

Carbon Position	Predicted Chemical Shift ( $\delta$ , ppm)
C2	~124.5
C3	~100.2
C3a	~128.9
C4	~150.8
C5	~104.7
C6	~121.3
C7	~106.9
C7a	~137.6
N-CH3	~32.8

Note: These are predicted values based on computational models and data from analogous indole structures. Actual experimental values may differ.

## Experimental Protocols

The acquisition of high-quality NMR data is paramount for accurate spectral interpretation. The following protocols outline the standard procedures for the preparation of samples and the acquisition of <sup>1</sup>H and <sup>13</sup>C NMR spectra.

### Sample Preparation

A standardized protocol is essential for acquiring high-quality and reproducible NMR data.[\[1\]](#)

- Sample Weighing: Accurately weigh 5-10 mg of **1-Methyl-1H-indol-4-ol** for <sup>1</sup>H NMR and 20-50 mg for <sup>13</sup>C NMR. The required amount may vary based on the sensitivity of the NMR instrument.[\[1\]](#)[\[2\]](#)
- Solvent Selection: Use a high-purity deuterated solvent such as chloroform-d (CDCl<sub>3</sub>) or dimethyl sulfoxide-d6 (DMSO-d6). The choice of solvent can influence chemical shifts.
- Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. Gentle vortexing or sonication can aid in complete dissolution.[\[1\]](#)[\[2\]](#)
- Transfer: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube. To remove any particulate matter, a small piece of cotton or glass wool can be placed in the pipette to act as a filter.[\[3\]](#)
- Referencing: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shifts to 0 ppm.

### NMR Data Acquisition

The following are general parameters for 1D NMR experiments and may require optimization based on the specific instrument and sample concentration.

1D <sup>1</sup>H NMR:

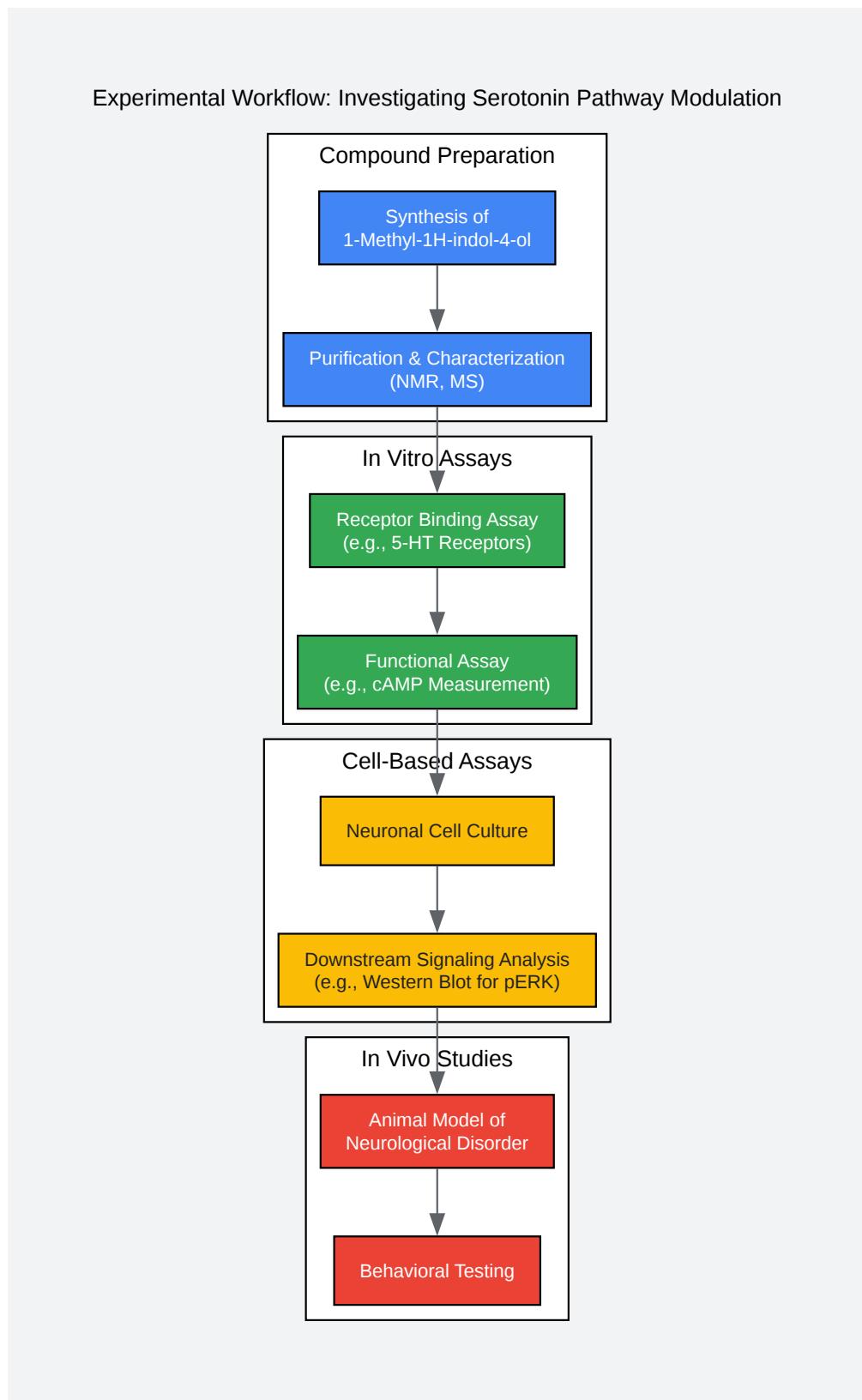
- Pulse Sequence: Standard single-pulse experiment.
- Number of Scans (NS): 16 to 64 scans.
- Relaxation Delay (D1): 1-2 seconds.[\[4\]](#)
- Acquisition Time (AQ): 2-4 seconds.[\[4\]](#)
- Spectral Width (SW): 0-15 ppm.

#### 1D $^{13}\text{C}$ NMR:

- Pulse Sequence: Proton-decoupled pulse sequence to simplify the spectrum by removing C-H coupling.
- Number of Scans (NS): 1024 to 4096 scans, or more, may be necessary due to the low natural abundance of  $^{13}\text{C}$ .
- Relaxation Delay (D1): 2-5 seconds.[\[4\]](#)
- Spectral Width (SW): 0-220 ppm.

## Signaling Pathway Visualization

Indole derivatives are known to interact with a variety of biological targets and signaling pathways. One of the most well-established pathways for indole-containing compounds is the serotonin signaling pathway, given that serotonin itself is an indoleamine.[\[5\]](#) The following diagram illustrates a simplified workflow for investigating the interaction of a compound like **1-Methyl-1H-indol-4-ol** with this pathway.



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Caption: A flowchart illustrating the experimental progression for evaluating the pharmacological activity of an indole compound on the serotonin pathway.

## Conclusion

This technical guide provides a foundational understanding of the spectroscopic characteristics of **1-Methyl-1H-indol-4-ol**. The presented NMR data, though compiled from various sources, offers valuable insights for its identification and structural confirmation. The detailed experimental protocols serve as a practical guide for researchers to obtain high-quality spectroscopic data. Furthermore, the visualization of a relevant signaling pathway underscores the potential of this and other indole derivatives as modulators of important biological processes, making them attractive scaffolds for continued research and drug development.

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